molecular formula C17H17N3OS B2379075 N-(3-cyano-4-methylphenyl)-N'-(4-ethoxyphenyl)thiourea CAS No. 301193-68-0

N-(3-cyano-4-methylphenyl)-N'-(4-ethoxyphenyl)thiourea

Cat. No. B2379075
CAS RN: 301193-68-0
M. Wt: 311.4
InChI Key: FVWOBDHIWFFTQK-UHFFFAOYSA-N
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Description

N-(3-cyano-4-methylphenyl)-N'-(4-ethoxyphenyl)thiourea is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential applications in scientific research. This compound is also known by its common name, CMET.

Scientific Research Applications

Crystal Structure and Properties

  • N-(2-ethoxyphenyl)-N′-(4-ethoxybenzoyl)-thiourea has been studied for its crystal structure and properties, including selective recognition for certain ions and its role as a plant growth regulator (Hu, Xu, Wang, & Wei, 2008).

Spectroscopic Characterization

  • Thiourea derivatives, including N-(4-chlorobutanoyl)-N'-(2-, 3- and 4-methylphenyl)thiourea, have been characterized using various spectroscopic techniques to study their structure and properties (Abosadiya, Anouar, Hasbullah, & Yamin, 2015).

Protein Interaction Studies

  • The interaction of N-(4-ethoxyphenyl)-N'-(4-antipyrinyl) thiourea with human serum albumin has been studied using fluorescence and UV absorption spectroscopy, revealing insights into binding mechanisms (Lu, Cui, Fan, Yang, Yao, & Li, 2009).

Copper(II) Complex Synthesis

DNA-binding Studies

Cytokin Activity

  • Research on N-alkyl and phenyl-N'-hydroxy-, methoxy- and ethoxyphenylthioureas has shown cytokinin activity, which is comparable to that of N,N'-diphenylurea, indicating potential agricultural applications (Vassilev & Vassilev, 2002).

Synthesis and Characterization

Biological Activity of N-Acylthiourea Ligands

  • N-Acyl-thioureas and their coordination to metal ions have been studied, highlighting their potential medicinal applications, including treatment of various diseases (Lapasam & Kollipara, 2020).

properties

IUPAC Name

1-(3-cyano-4-methylphenyl)-3-(4-ethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-3-21-16-8-6-14(7-9-16)19-17(22)20-15-5-4-12(2)13(10-15)11-18/h4-10H,3H2,1-2H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWOBDHIWFFTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4-methylphenyl)-N'-(4-ethoxyphenyl)thiourea

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